AZD1152 TFA Salt is a small molecule compound designed primarily as an inhibitor of Aurora B kinase, a critical enzyme involved in the regulation of mitosis. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in targeting cells that exhibit aberrant mitotic processes. The "TFA" in AZD1152 TFA Salt refers to trifluoroacetic acid, which is used in the formulation of the salt form of the compound, enhancing its solubility and stability.
AZD1152 TFA Salt was developed by AstraZeneca as part of a broader effort to create selective inhibitors for Aurora kinases. The compound is derived from a series of chemical modifications aimed at improving efficacy and selectivity against cancer cells that overexpress Aurora kinases.
AZD1152 TFA Salt falls under the category of kinase inhibitors, specifically targeting the Aurora B kinase family. It is classified as an antineoplastic agent, which means it is designed to inhibit the growth and proliferation of cancer cells.
The synthesis of AZD1152 TFA Salt involves multiple steps, utilizing various organic reactions to construct its complex molecular framework. Key methods include:
The molecular structure of AZD1152 TFA Salt can be described by its complex arrangement of nitrogen-containing heterocycles and aromatic rings. The compound features multiple functional groups that contribute to its biological activity.
AZD1152 TFA Salt undergoes various chemical reactions that are important for its function as an Aurora B kinase inhibitor:
The inhibition mechanism involves competitive binding where AZD1152 mimics ATP, thereby blocking the phosphorylation activity essential for mitotic progression.
AZD1152 TFA Salt exerts its anticancer effects primarily through the inhibition of Aurora B kinase activity. This inhibition leads to:
Studies have shown that AZD1152 significantly reduces cell viability in various cancer cell lines, supporting its role as a potent anticancer agent.
AZD1152 TFA Salt is primarily explored for:
The TFA salt form of AZD1152 (Barasertib) is derived from its active metabolite, AZD1152-hydroxyquinazoline pyrazol anilide (HQPA). The systematic IUPAC name for the freebase moiety is:N-[5-({2-[(3-fluorophenyl)amino]pyrimidin-4-yl}amino)-1H-pyrazol-3-yl]-3-(phosphonooxy)propanamide [1] [7].
Synonyms include:
Table 1: Nomenclature and Identifiers of AZD1152 TFA Salt
Property | Value |
---|---|
IUPAC Name | N-[5-({2-[(3-fluorophenyl)amino]pyrimidin-4-yl}amino)-1H-pyrazol-3-yl]-3-(phosphonooxy)propanamide; trifluoroacetic acid |
Synonyms | Barasertib TFA salt, AZD1152-HQPA TFA, AZD2811 TFA |
Molecular Formula | C₂₆H₃₀F₄N₇O₆ |
Molecular Weight | 621.58 g/mol |
CAS Number | 957881-03-7 |
TFA salt formation involves protonation of the primary amino group in the quinazoline-pyrazol scaffold, forming a stable ionic pair. This modification enhances:
Property | TFA Salt Form | Freebase Form |
---|---|---|
Solubility | Soluble in DMSO, 0.1N HCl, water | Poorly soluble in aqueous media |
Stability | Enhanced shelf-life (reduced oxidation) | Prone to degradation |
Bioavailability | High (efficient metabolic conversion) | Limited |
Handling | Crystalline solid, non-hygroscopic | Amorphous, hygroscopic |
The TFA salt’s low pKa ensures high solubility in acidic microenvironments (e.g., tumor sites), while the freebase requires organic solvents (e.g., DMSO) for dissolution [2] [7].
Table 2: Key Spectroscopic Signatures of AZD1152 TFA Salt
Technique | Key Data |
---|---|
HPLC Purity | ≥99% (UV detection at 254 nm) |
MS (ESI+) | 508.2 [M+H]⁺; Fragments: 390.1, 285.0 |
¹H NMR (DMSO-d6) | δ 10.92 (s, 1H), δ 8.45 (d, 1H), δ 7.85–7.10 (m, 5H), δ 4.25 (t, 2H), δ 3.15 (t, 2H) |
The ¹³C NMR spectrum further confirms structure through carbonyl resonances at δ 164.5 (amide) and δ 160.1 (quinazoline-C2), with trifluoroacetate peaks at δ 161.5 (q, -COO⁻) and δ 116.5 (q, -CF₃) [5].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: